
1,1'-(Ethane-1,2-diyl)bis(4-ethynylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) is an organic compound with a unique structure that includes ethane and ethynylbenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) typically involves the coupling of ethane-1,2-diyl groups with 4-ethynylbenzene. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form ethane derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of ethane derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) depends on its specific application. In materials science, its electronic properties are exploited, while in organic synthesis, its reactivity towards various reagents is utilized. The ethynyl groups can participate in π-π interactions and conjugation, influencing the compound’s behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of ethynyl groups.
1,1’-(Ethane-1,2-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of ethynyl groups.
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity compared to its analogs with different substituents .
Propiedades
Número CAS |
6128-15-0 |
|---|---|
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
1-ethynyl-4-[2-(4-ethynylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H14/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h1-2,5-12H,13-14H2 |
Clave InChI |
PCBCFLNMBWGFMK-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
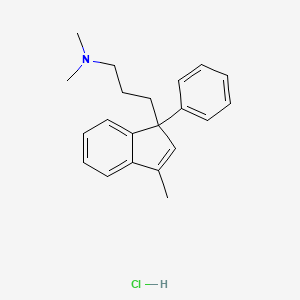

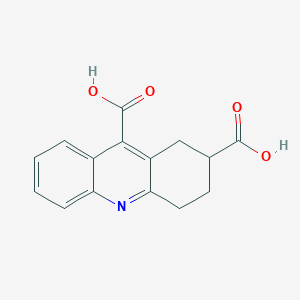
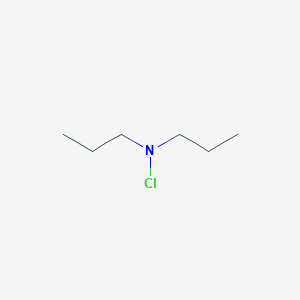
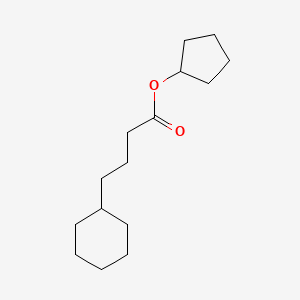

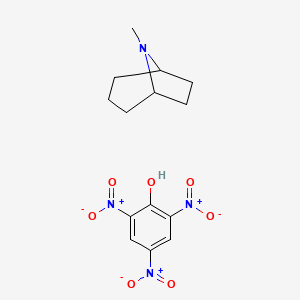
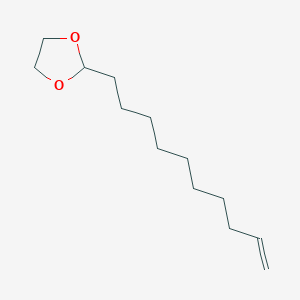

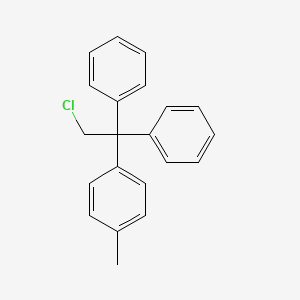
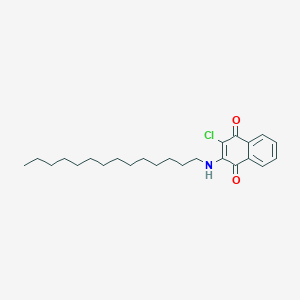
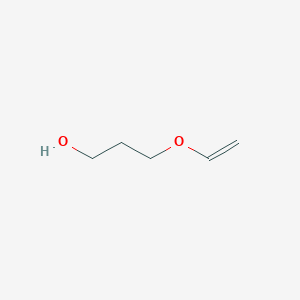
![5-Methyl[1,5]thiazocane](/img/structure/B14722915.png)
